

Improving the stability of Funobactam in solution for long-term experiments

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Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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Technical Support Center: Funobactam Solution Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of **Funobactam** in solution for long-term experiments. **Funobactam**, a novel diazabicyclooctane β -lactamase inhibitor, is often used in combination with a partner β -lactam antibiotic, such as imipenem. The stability of both components is crucial for generating reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of **Funobactam** instability in aqueous solutions?

A1: The primary cause of instability for **Funobactam**, like other β -lactam-containing molecules, is the hydrolysis of its core β -lactam ring.^{[1][2][3][4]} This chemical reaction breaks open the ring structure, rendering the molecule inactive as a β -lactamase inhibitor. This process is accelerated by factors such as elevated temperatures and alkaline pH.^{[4][5]}

Q2: What are the recommended storage conditions for **Funobactam** stock solutions?

A2: For long-term storage, it is recommended to store **Funobactam** stock solutions at -80°C .^[6] Under these conditions, the stock solution is expected to be stable for up to 6 months. For short-term storage of up to one month, -20°C is acceptable. To prevent degradation from

repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: Can I store **Funobactam** solutions at room temperature?

A3: Storing **Funobactam** solutions at room temperature is not recommended for extended periods. At room temperature, significant degradation can occur in a matter of hours.^{[6][7]} If experimental conditions require room temperature incubation, fresh solutions should be prepared daily, and the duration of the experiment should be minimized.

Q4: Is **Funobactam** more stable in specific types of buffers?

A4: Yes, the choice of buffer and its pH can significantly impact **Funobactam**'s stability. Generally, a slightly acidic to neutral pH (pH 6.0-7.0) is preferable to alkaline conditions for β -lactam stability.^{[5][8]} For plasma samples, a stabilizing buffer of 1:1 50% ethylene glycol and 1 M pH 6.0 MES buffer has been used to preserve the integrity of the compound. For in vitro experiments, a similar buffered system can be adapted.

Q5: How does the stability of **Funobactam** compare to its partner antibiotic, imipenem?

A5: Imipenem, a carbapenem antibiotic, is also known for its limited stability in aqueous solutions.^{[9][10][11][12]} Both **Funobactam** and imipenem are susceptible to hydrolysis. Imipenem's degradation can be rapid at room temperature, with a half-life of approximately 16.9 hours in cation-adjusted Mueller Hinton broth at 36°C.^[12] Therefore, when used in combination, the stability of the entire formulation is dictated by the lability of both compounds.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Loss of experimental efficacy over time	Degradation of Funobactam and/or partner antibiotic in the experimental medium.	1. Prepare fresh solutions daily. 2. Store all stock solutions at -80°C in single-use aliquots. 3. Minimize the duration of experiments at physiological temperatures (e.g., 37°C). 4. Consider a supplement dosing strategy for very long experiments to replenish degraded compound. [12]
Precipitate formation in the solution	Poor solubility or degradation product precipitation.	1. Ensure the solvent is appropriate for the desired concentration. 2. If using a buffer, confirm that the pH is within the optimal range for solubility and stability (pH 6.0-7.0). 3. Filter-sterilize the solution after preparation.
Inconsistent results between experimental repeats	Variable degradation rates due to inconsistent solution preparation and handling.	1. Standardize the protocol for solution preparation, including solvent, buffer, pH, and temperature. 2. Use a validated method (e.g., HPLC) to confirm the concentration of Funobactam at the start of each experiment. 3. Ensure consistent timing between solution preparation and experimental use.
Discoloration of the solution	Chemical degradation of Funobactam or the partner antibiotic.	1. Discard any discolored solutions. 2. Prepare fresh solutions and protect them from light if they are found to

be light-sensitive. 3.

Investigate the compatibility of the experimental medium with Funobactam.

Experimental Protocols

Protocol 1: Preparation of Stabilized Funobactam Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of **Funobactam**.

Materials:

- **Funobactam** powder
- Sterile, nuclease-free water
- 50% Ethylene Glycol
- 1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
- Sterile, conical centrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- 0.22 µm sterile syringe filter

Procedure:

- **Prepare the Stabilizing Solvent:** Mix equal volumes of 50% ethylene glycol and 1 M MES buffer (pH 6.0). For example, to prepare 10 mL of solvent, mix 5 mL of 50% ethylene glycol with 5 mL of 1 M MES buffer.
- **Weigh Funobactam:** Accurately weigh the required amount of **Funobactam** powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of **Funobactam**.

- Dissolve **Funobactam**: Add the appropriate volume of the stabilizing solvent to the **Funobactam** powder. For 10 mg of **Funobactam**, add 1 mL of the solvent.
- Mix Thoroughly: Vortex the solution until the **Funobactam** is completely dissolved.
- Sterile Filtration: Filter the stock solution through a 0.22 μm sterile syringe filter into a new sterile tube.
- Aliquot and Store: Aliquot the stock solution into single-use volumes (e.g., 50 μL) in sterile 1.5 mL microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.

Protocol 2: Long-Term Stability Assessment of Funobactam using HPLC

This protocol outlines a method to assess the stability of a **Funobactam** working solution over time at different temperatures.

Materials:

- **Funobactam** working solution (e.g., 100 $\mu\text{g/mL}$ in the desired experimental buffer)
- Incubators or water baths set to 4°C , 25°C , and 37°C
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
- Autosampler vials

Procedure:

- Prepare Working Solution: Prepare a fresh working solution of **Funobactam** at the desired concentration in the experimental buffer.
- Initial Concentration ($T=0$): Immediately take a sample of the working solution, transfer it to an autosampler vial, and analyze it by HPLC to determine the initial concentration. This will

serve as the 100% reference.

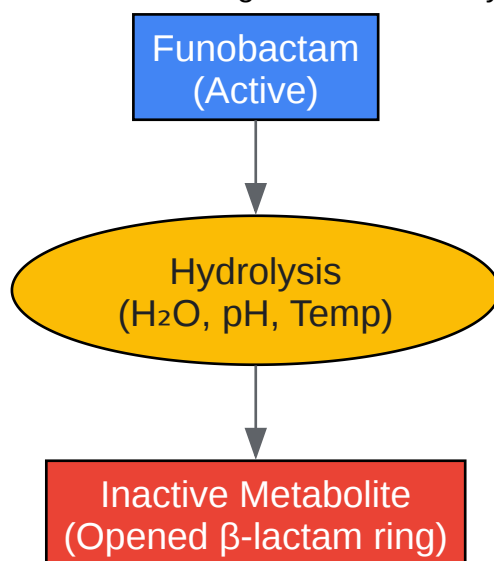
- Incubate Samples: Aliquot the remaining working solution into separate sterile tubes for each time point and temperature condition (4°C, 25°C, and 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from each temperature condition.
- HPLC Analysis: Transfer the samples to autosampler vials and analyze them by HPLC to quantify the remaining **Funobactam** concentration.
- Data Analysis: Calculate the percentage of **Funobactam** remaining at each time point relative to the initial concentration (T=0). Plot the percentage of remaining **Funobactam** versus time for each temperature to determine the degradation kinetics.

Table of Plausible Stability Data for **Funobactam** (100 µg/mL in pH 7.0 Phosphate Buffer)

Temperature	Time (hours)	% Funobactam Remaining (Mean ± SD)
4°C	0	100 ± 0.5
	24	98.2 ± 0.7
	48	96.5 ± 0.9
	72	94.8 ± 1.1
25°C	0	100 ± 0.4
	8	85.3 ± 1.5
	24	60.1 ± 2.1
	48	35.7 ± 2.5
37°C	0	100 ± 0.6
	4	75.4 ± 1.8
	8	52.9 ± 2.3
	24	15.2 ± 3.0

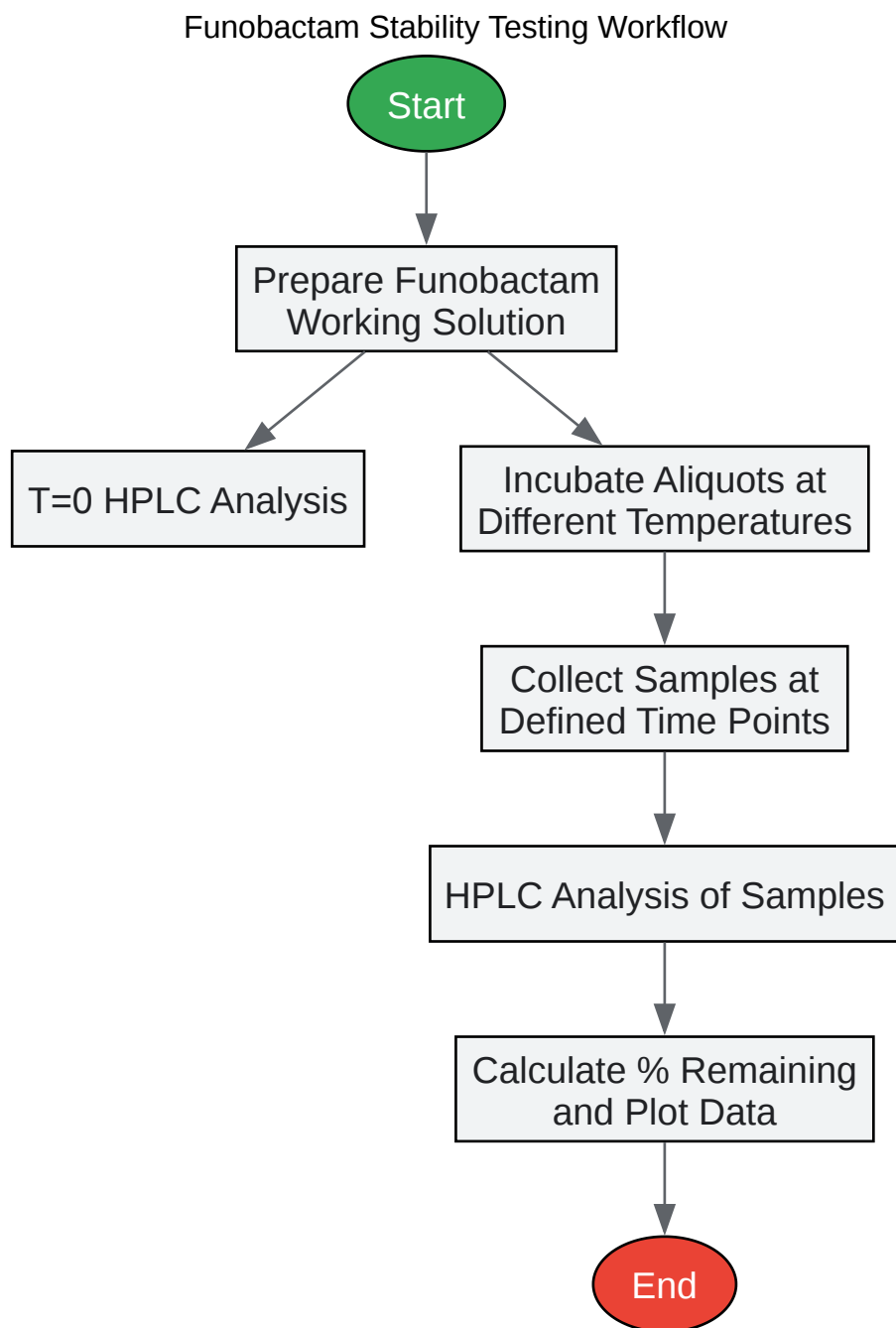
Visualizations

Funobactam Degradation Pathway



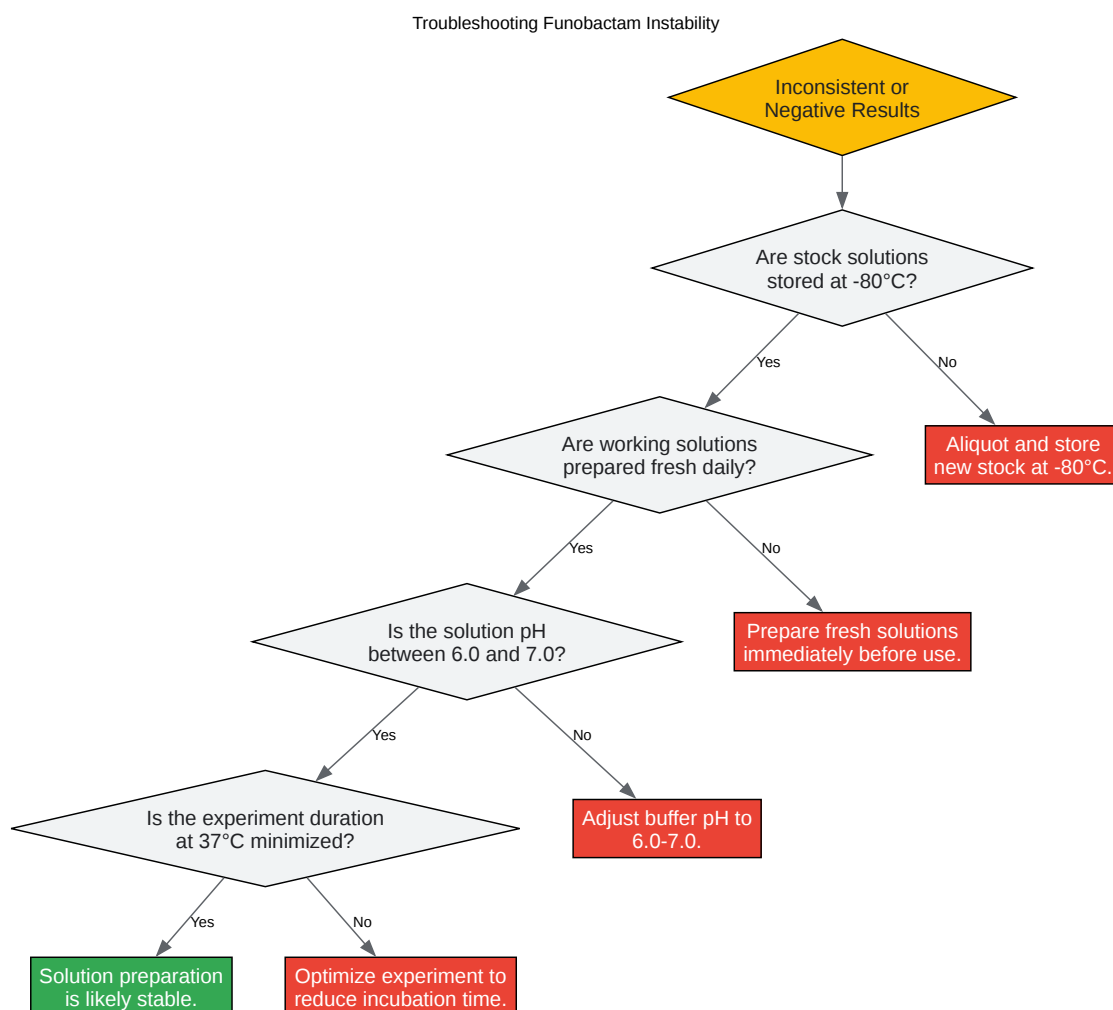
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Caption: Presumed primary degradation pathway of **Funobactam**.



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Caption: Workflow for assessing **Funobactam** stability.



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Caption: Decision tree for troubleshooting **Funobactam** stability issues.

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